molecular formula C8H24N2OSi2 B1603765 N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine CAS No. 67762-92-9

N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine

Cat. No. B1603765
CAS RN: 67762-92-9
M. Wt: 220.46 g/mol
InChI Key: WMWHOSGBVZQCEH-UHFFFAOYSA-N
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Description

N-[[Dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, also known as DSDMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DSDMM is a colorless liquid that is soluble in organic solvents and is primarily used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Surface Modification

N-silyldimethylamines, including N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, are efficient silylating agents for the chemical surface modification of hydroxylated silicon dioxide preparations. These compounds facilitate the synthesis of chloro(dimethylpentyl)-dimethylsilanes and their conversion to the corresponding (dimethylamino)silanes. The introduction of bulky substituents forms a two-stage protecting layer at the surface, which enhances hydrolytic stability by hindering the access of nucleophiles to the silicon atom (Schneider, Cloux, Fóti, & Kováts, 1990).

Catalysis and Reactions

The catalytic properties of N-silyldimethylamines are also explored in the context of facilitating reactions on silicon surfaces. For instance, the adsorption and reaction pathways of methylamines on Si(100)-2×1 surfaces have been studied using density functional theory (DFT) and multiple internal reflection Fourier transform infrared (MIR-FTIR) spectroscopy. Such investigations reveal that the reaction pathways resemble the precursor-mediated dissociative chemisorption of ammonia, leading to selective cleavage of N–H bonds in surface reactions of methylamine and dimethylamine (Mui, Wang, Bent, & Musgrave, 2001).

Application in Optoelectronic Devices

Furthermore, derivatives of N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine have been synthesized for application in optoelectronic devices. Novel triarylamine derivatives with dimethylamino substituents have been developed, demonstrating significant potential in electrochromic devices due to their high coloration efficiency and electrochemical stability. These materials exhibit controllable photoluminescence contrast ratios, indicating their utility in advanced electrofluorochromic devices (Wu, Lin, & Liou, 2019).

Chemical Synthesis and Industrial Application

The synthesis process of methylamines, including N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine, highlights their industrial relevance as chemical intermediates. Methylamines are prepared by the reaction of methanol and ammonia, with the development of DMA-selective zeolite-based catalysts due to market demand. These compounds are critical in the production of various chemicals and materials (Corbin, Schwarz, & Sonnichsen, 1997).

Safety And Hazards

The safety information for N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine is mentioned , but the specific hazards are not detailed in the search results.

properties

IUPAC Name

N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24N2OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWHOSGBVZQCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)O[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with an acrid amine odor; [Gelest MSDS]
Record name Siloxanes and Silicones, di-Me, (dimethylamino)-terminated
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17285
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Product Name

N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine

CAS RN

67762-92-9
Record name Siloxanes and Silicones, di-Me, (dimethylamino)-terminated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine
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N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine

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